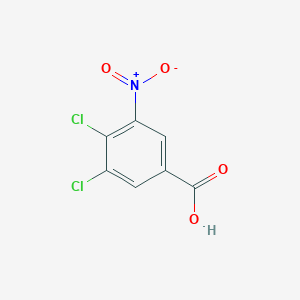

3,4-二氯-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

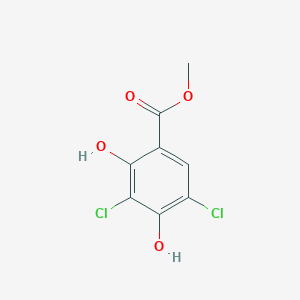

“3,4-Dichloro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 . The compound is related to benzoic acids, which are a class of compounds that contain a benzene ring attached to a carboxylic acid group .

Synthesis Analysis

The synthesis of “3,4-Dichloro-5-nitrobenzoic acid” could potentially be achieved through a series of reactions involving nitration, selective reduction, diazotisation, and chlorination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-nitrobenzoic acid” is 1S/C7H3Cl2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to a benzene ring.

Chemical Reactions Analysis

The nitro group in “3,4-Dichloro-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

科学研究应用

3,4-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It’s an important raw material and intermediate used in organic synthesis .

While specific applications for this compound are not readily available, benzoic acid derivatives, which include 3,4-Dichloro-5-nitrobenzoic acid, are essential components of the Vitamin B-complex . They are also used in the manufacture of pharmaceuticals .

Additionally, halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . For instance, 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

-

Synthesis of Benzoxazoles Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . 3,4-Dichloro-5-nitrobenzoic acid, being a benzoic acid derivative, could potentially be used in the synthesis of benzoxazole derivatives .

-

Preparation of Antitumor Agents 2,6-Dichloro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been used in the preparation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which is required for the synthesis of potential DNA-binding antitumor agents .

-

Preparation of Dyes 3-Nitrobenzoic acid, another nitrobenzoic acid derivative, is a precursor to 3-aminobenzoic acid, which in turn is used to prepare some dyes . It’s possible that 3,4-Dichloro-5-nitrobenzoic acid could be used in a similar manner.

-

Synthesis of Quinolone-3-carboxylic Acids Derivatives 2,4-Dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . These derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Substituent Effects on Acidity The presence of an electron-withdrawing or electron-releasing group affects the stability of a positively charged carbocation . 3,4-Dichloro-5-nitrobenzoic acid, with its nitro and chloro substituents, could potentially influence the acidity of the compound, which might have implications in various chemical reactions .

-

Defluorinated Sparfloxacin 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been identified as a new photoproduct in the defluorination of sparfloxacin , a synthetic antibacterial agent. This suggests that 3,4-Dichloro-5-nitrobenzoic acid could potentially be involved in similar reactions.

安全和危害

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

属性

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)